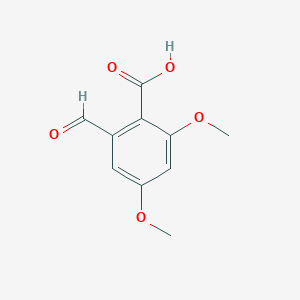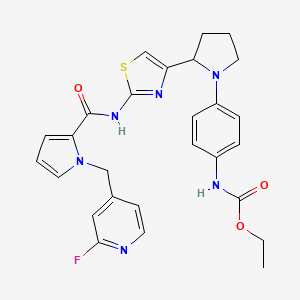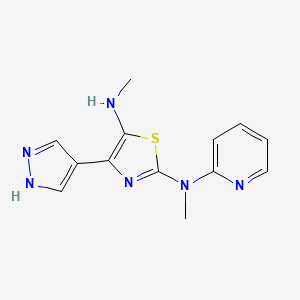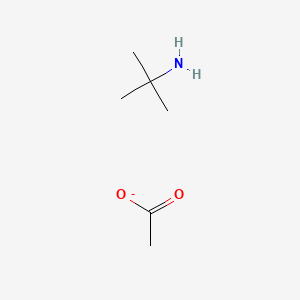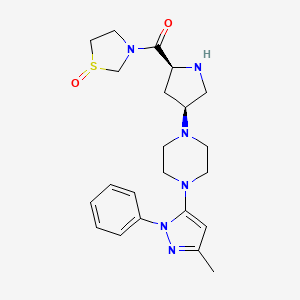
3-Bromo-6-(tert-butyl)-5,6,7,8-tetrahydro-1,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-(tert-butyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is a chemical compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a bromine atom at the 3rd position and a tert-butyl group at the 6th position on the naphthyridine ring. The tetrahydro-1,6-naphthyridine core is a bicyclic structure that includes both a pyridine and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(tert-butyl)-5,6,7,8-tetrahydro-1,6-naphthyridine can be achieved through various synthetic routes. One common method involves the bromination of 6-(tert-butyl)-5,6,7,8-tetrahydro-1,6-naphthyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of side reactions and improving yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(tert-butyl)-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthyridine derivatives with different oxidation states.
Reduction Reactions: The naphthyridine ring can be reduced to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 3-azido-6-(tert-butyl)-5,6,7,8-tetrahydro-1,6-naphthyridine.
Oxidation: Formation of 3-bromo-6-(tert-butyl)-1,6-naphthyridine-2,3-dione.
Reduction: Formation of 3-bromo-6-(tert-butyl)-1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridine.
Scientific Research Applications
3-Bromo-6-(tert-butyl)-5,6,7,8-tetrahydro-1,6-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex naphthyridine derivatives.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-(tert-butyl)-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl group contribute to the compound’s reactivity and binding affinity. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
- 3-Bromo-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine
- 3-Bromo-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Uniqueness
3-Bromo-6-(tert-butyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This uniqueness can affect the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H17BrN2 |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
3-bromo-6-tert-butyl-7,8-dihydro-5H-1,6-naphthyridine |
InChI |
InChI=1S/C12H17BrN2/c1-12(2,3)15-5-4-11-9(8-15)6-10(13)7-14-11/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
OHKHNBBUPAGEPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCC2=C(C1)C=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



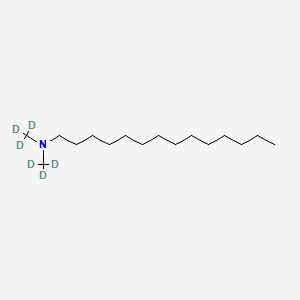
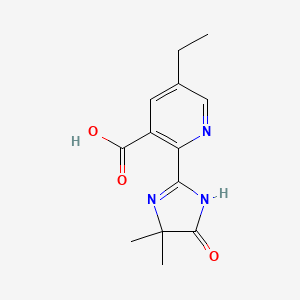
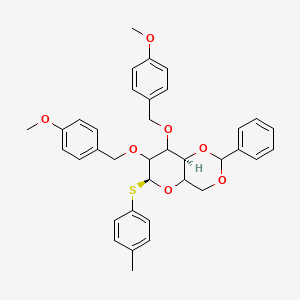
![N-(1-Naphthalen-1-yl-ethyl)-4-nitro-N-[3-(4-trifluoromethyl-phenyl)-propyl]benzenesulfonamide](/img/structure/B13857121.png)
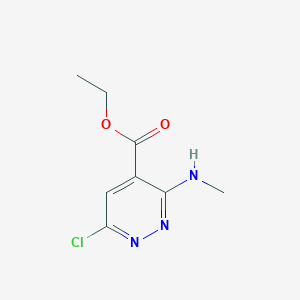
![2,3,9-Trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B13857127.png)
![4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole](/img/structure/B13857129.png)
